Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-
Overview
Description
Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- is a chemical compound that belongs to the piperazine class of chemicals Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of an acetyl group at the 1-position and a 4-fluorophenylsulfonyl group at the 4-position of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form protected piperazines.
Aza-Michael addition: Another method includes the aza-Michael addition between protected 1,2-diamines and sulfonium salts under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for hydrogenation reactions). The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. For example, it has been shown to alter the auxin response pathway in plants, regulating growth and development .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound is similar in structure but lacks the acetyl and sulfonyl groups.
1-Acetyl-4-(4-hydroxyphenyl)piperazine: This compound has a hydroxy group instead of a fluorophenyl group.
Uniqueness
Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- is unique due to the presence of both the acetyl and 4-fluorophenylsulfonyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3S/c1-10(16)14-6-8-15(9-7-14)19(17,18)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBOIBQFPJVPJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394860 | |
Record name | ST50866485 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314728-84-2 | |
Record name | 1-[4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314728-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ST50866485 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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